5-(4-Methoxyphenyl)pyridin-2-amine
Overview
Description
5-(4-Methoxyphenyl)pyridin-2-amine is a compound that contains a pyridin-2-amine group attached to a 4-methoxyphenyl group . It has a molecular weight of 200.24 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of hexa-coordinated Ru(II) complexes were prepared by the reaction of (E)-2-(((5-((4-methoxyphenyl)ethynyl)pyridin-2-yl)imino)methyl)-4-((4-nitrophenyl)ethynyl)phenol with [Ru(phen)2]Cl2·2H2O and [Ru(bipy)2]Cl2·2H2O .Chemical Reactions Analysis
While specific chemical reactions involving 5-(4-Methoxyphenyl)pyridin-2-amine are not directly available, related compounds have been used in the synthesis of Ru(II) complexes .Scientific Research Applications
Chelating Agents
The compound can be used in the synthesis of chelating agents. For instance, it has been used in the synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands . These ligands have been obtained from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via Pd-catalyzed amination reaction .
Supramolecular Chemistry
Bis(pyridin-2-yl)amine (dpa) and its derivatives, which can be synthesized using this compound, are widely applied in supramolecular chemistry . They are flexible bidentate N,N-ligands .
Catalysis
The compound and its derivatives are also used in catalysis . The metal complexes of bis(pyridin-2-yl)amine-based ligands demonstrate significant catalytic properties .
Ion Sensing
These compounds are used in ion sensing . The metal complexes of bis(pyridin-2-yl)amine-based ligands can bind with DNA molecules , making them useful in this field.
Luminescent Properties
Metal complexes of bis(pyridin-2-yl)amine-based ligands demonstrate luminescent properties . This makes them useful in applications that require luminescence.
Cytotoxic Activity
These compounds possess cytotoxic activity . This property can be harnessed for therapeutic purposes, particularly in the treatment of cancer.
Inhibition of Linoleate Oxygenase Activity
Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, which can be synthesized using this compound, have been found to inhibit the linoleate oxygenase activity of ALOX15 . This makes them potential targets for pharmacological research.
8. Photosensitizers for Photochemical Conservation of Solar Energy Ruthenium(II)-2,2’-bipyridine/1,10-phenanthroline complexes incorporating this compound have potential applications as photosensitizers for photochemical conservation of solar energy .
properties
IUPAC Name |
5-(4-methoxyphenyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWWIPYFIQSGFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602413 | |
Record name | 5-(4-Methoxyphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)pyridin-2-amine | |
CAS RN |
503536-75-2 | |
Record name | 5-(4-Methoxyphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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